molecular formula C22H17N3O B2622253 2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 1955554-08-1

2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2622253
CAS No.: 1955554-08-1
M. Wt: 339.398
InChI Key: PJLZMIGQFHFITF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene moiety, an oxazole ring, and a carbonitrile group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the naphthalene moiety: This step involves the reaction of the oxazole intermediate with a naphthalene derivative, often facilitated by a base or a catalyst.

    Addition of the carbonitrile group: This can be done through nucleophilic substitution reactions, where a suitable nitrile source is introduced to the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxazole ring or the naphthalene moiety are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features. Similar compounds include:

    2-(4-Methylphenyl)-5-{[(phenyl)methyl]amino}-1,3-oxazole-4-carbonitrile: Lacks the naphthalene moiety, resulting in different chemical properties.

    2-(4-Methylphenyl)-5-{[(naphthalen-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile: The position of the naphthalene moiety is different, leading to variations in reactivity and biological activity.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(naphthalen-1-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15-9-11-17(12-10-15)21-25-20(13-23)22(26-21)24-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-12,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLZMIGQFHFITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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